![molecular formula C18H18N2O4S B5129642 N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3-ethoxybenzamide](/img/structure/B5129642.png)
N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3-ethoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of a specific protein that has been implicated in several disease processes.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3-ethoxybenzamide involves the inhibition of a specific protein that is involved in several disease processes. This protein is a member of the family of protein kinases, which are enzymes that regulate cellular signaling pathways. By inhibiting the activity of this protein, N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3-ethoxybenzamide can block the proliferation, angiogenesis, and metastasis of cancer cells. It can also prevent the accumulation of toxic proteins in the brain, which is a hallmark of neurodegenerative diseases.
Biochemical and Physiological Effects
N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3-ethoxybenzamide has been shown to have several biochemical and physiological effects. It can inhibit the activity of a specific protein kinase, which can lead to the inhibition of cancer cell proliferation, angiogenesis, and metastasis. It can also prevent the accumulation of toxic proteins in the brain, which can prevent or delay the onset of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3-ethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting the activity of a specific protein kinase, which makes it a useful tool for studying cellular signaling pathways. However, there are also limitations to using N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3-ethoxybenzamide in lab experiments. It may have off-target effects on other proteins, which can complicate the interpretation of results. It may also have limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3-ethoxybenzamide. One direction is to further study its potential therapeutic applications in cancer and neurodegenerative diseases. Another direction is to explore its use as a tool for studying cellular signaling pathways. Additionally, further research could be conducted to optimize the synthesis method and improve the efficacy and bioavailability of the compound. Finally, future studies could investigate the potential off-target effects of N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3-ethoxybenzamide and develop strategies to mitigate these effects.
Conclusion
N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3-ethoxybenzamide is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein kinase, which can lead to the inhibition of cancer cell proliferation, angiogenesis, and metastasis. It can also prevent the accumulation of toxic proteins in the brain, which can prevent or delay the onset of neurodegenerative diseases. While there are limitations to using N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3-ethoxybenzamide in lab experiments, it has several advantages and offers several future directions for research.
Synthesis Methods
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3-ethoxybenzamide involves several steps. The starting materials are 3-ethoxybenzoic acid and 2,3-dihydro-1,4-benzodioxin-6-amine. The first step is the conversion of 3-ethoxybenzoic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine to form the intermediate product. This intermediate product is then reacted with carbon disulfide to form the final product.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3-ethoxybenzamide has been studied for its potential therapeutic applications in several disease processes. It has been shown to inhibit the activity of a specific protein that is involved in cancer cell proliferation, angiogenesis, and metastasis. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-3-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-2-22-14-5-3-4-12(10-14)17(21)20-18(25)19-13-6-7-15-16(11-13)24-9-8-23-15/h3-7,10-11H,2,8-9H2,1H3,(H2,19,20,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAMWZKGXJQCBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24803456 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-3-ethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.